DACN(Tos2)
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Overview
Description
The alkyne moiety within the ring has a unique bent structure, enhancing its reactivity for cycloaddition reactions compared to nonbent acyclic alkynes . This compound is particularly useful in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are widely used for reliable molecular conjugation in various fields .
Mechanism of Action
Target of Action
1,5-Ditosyl-2,3,4,5,6,9-hexahydro-7,8-didehydro-1H-1,5-diazonine, also known as DACN(Tos2), is a click chemistry reagent containing a cycloalkynes group . The primary target of DACN(Tos2) is the alkyne moiety within the ring, which has a unique bent structure and high reactivity toward cycloaddition reactions .
Mode of Action
DACN(Tos2) operates through strain-promoted azide-alkyne cycloadditions (SPAAC) using cycloalkynes . The unique bent structure of the alkyne moiety within the ring allows DACN(Tos2) to have high reactivity toward cycloaddition reactions .
Biochemical Pathways
The biochemical pathway that DACN(Tos2) affects is the cycloaddition reaction. This reaction is a cornerstone of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .
Result of Action
The result of DACN(Tos2)'s action is the formation of molecular conjugates through strain-promoted azide-alkyne cycloadditions (SPAAC) using cycloalkynes . This process allows for the rapid and reliable creation of complex molecules, making DACN(Tos2) a valuable tool in molecular research .
Preparation Methods
DACN(Tos2) can be synthesized through a one-pot synthesis method involving versatile buckle units for click chemistry . The synthetic route typically involves the reaction of diazacyclononyne with p-toluenesulfonyl chloride under specific conditions to yield the desired product . Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
DACN(Tos2) primarily undergoes cycloaddition reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC) . This reaction is facilitated by the unique bent structure of the alkyne moiety, which increases its reactivity . Common reagents used in these reactions include azide-containing molecules, and the major products formed are triazole derivatives . DACN(Tos2) can also participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), coupling efficiently with azide groups .
Scientific Research Applications
DACN(Tos2) has a wide range of scientific research applications:
Comparison with Similar Compounds
Properties
IUPAC Name |
1,5-bis-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yne |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-18-6-10-20(11-7-18)28(24,25)22-14-3-4-15-23(17-5-16-22)29(26,27)21-12-8-19(2)9-13-21/h6-13H,5,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCQOLBSDDIBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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